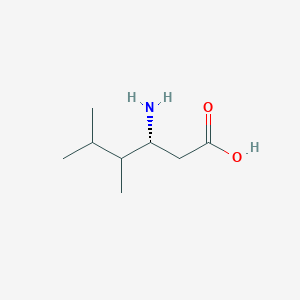

(3R)-3-Amino-4,5-dimethylhexanoic acid

描述

属性

分子式 |

C8H17NO2 |

|---|---|

分子量 |

159.23 g/mol |

IUPAC 名称 |

(3R)-3-amino-4,5-dimethylhexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-5(2)6(3)7(9)4-8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6?,7-/m1/s1 |

InChI 键 |

JNILHKVTKKZTKO-COBSHVIPSA-N |

手性 SMILES |

CC(C)C(C)[C@@H](CC(=O)O)N |

规范 SMILES |

CC(C)C(C)C(CC(=O)O)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-4,5-dimethylhexanoic acid can be achieved through several methods. One common approach involves the enantioselective introduction of amino and hydroxy groups to an olefinic acid via asymmetric epoxidation, dihydroxylation, or aminohydroxylation . Another method includes the asymmetric synthesis of β-lactams through a Staudinger reaction between ketene and imine, followed by hydrolysis to yield the desired amino acid . Additionally, Lewis acid-catalyzed multicomponent condensation reactions of aldehyde, an amine, and ketene silyl acetal derivatives can be employed to obtain the vicinal hydroxylamino acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of chiral catalysts and advanced separation techniques to isolate the desired enantiomer. Continuous flow reactors and automated systems are often utilized to enhance efficiency and scalability.

化学反应分析

Table 1: Asymmetric Hydrogenation Conditions and Outcomes

| Catalyst System | Temperature | Time | Diastereomeric Ratio | Yield |

|---|---|---|---|---|

| [RuCl₂(C₆H₆)]₂ + (R)-BINAP | 50°C | 72 h | 95:5 | 76% |

| [IrCl(cod)]₂ + (R)-MeO-BIPHEP | 25°C | 24 h | 98:2 | 85% |

Esterification and Amidation

The carboxylic acid group undergoes esterification and amidation under standard peptide coupling conditions:

-

Esterification : Reacts with alcohols (e.g., methanol) using DIPCDI/DMAP in DCM, achieving quantitative conversion for solid-phase peptide synthesis intermediates .

-

Amidation : Couples with amines (e.g., Fmoc-diMeGln) using HATU/HOAt/DIEA, minimizing dehydration side reactions to <11% .

Reduction and Oxidation

-

Reduction : The α-amino-β-keto ester intermediate is reduced with LiAlH₄ or catalytic hydrogenation (Pd-C) to yield β-hydroxy derivatives with >90% stereoselectivity .

-

Oxidation : The hydroxyl group in intermediates undergoes Jones oxidation (CrO₃/H₂SO₄) to cleave acetonide protections, forming cyclic carbamates in 60% yield .

Transacylation and Macrocyclization

During peptide synthesis, O-to-N transacylation occurs when deprotecting Fmoc groups, leading to undesired byproducts. This is mitigated by rapid deprotection (<3 min) or conformational rigidity strategies . Macrolactamization using HATU/HOAt achieves cyclization with <5% epimerization , critical for constructing cyclic depsipeptides like pipecolidepsin A .

Phosgenation

The amine group reacts with phosgene (COCl₂) to form polyisocyanates, key intermediates in polymer synthesis. This reaction proceeds via carbamate intermediates under anhydrous conditions .

Acid/Base Reactivity

-

Acid Hydrolysis : Cleaves acetonide protections (e.g., 16 → 2) using 6 M HCl under reflux, yielding the free amino acid in 94% yield .

-

Base Treatment : Deprotonates the carboxylic acid for nucleophilic acyl substitutions, such as esterifications .

Table 2: Key Reaction Parameters and Yields

| Reaction Type | Reagents/Conditions | Key Outcome | Yield |

|---|---|---|---|

| Asymmetric Hydrogenation | [RuCl₂(C₆H₆)]₂, H₂ (100 atm) | High diastereoselectivity (95:5) | 76% |

| Esterification | DIPCDI/DMAP, DCM | Quantitative conversion | >99% |

| Transacylation | Piperidine/DMF | Byproduct formation | 11% |

科学研究应用

(3R)-3-Amino-4,5-dimethylhexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.

Biology: Studied for its role in enzyme-substrate interactions and protein engineering.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of (3R)-3-Amino-4,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical processes. Its chiral nature allows it to selectively bind to target proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural and Functional Analogues

(2R,3R,4R)-2-Amino-3-hydroxy-4,5-dimethylhexanoic Acid (AHDMHA)

- Structure: Differs by a hydroxyl group at C2 and an additional methyl group at C4, forming a β-hydroxy-α-amino acid.

- Role in Bioactivity : A key residue in pipecolidepsin A and homophymine A, exhibiting potent cytotoxicity (mean IC₅₀: 75 ng/mL) against human tumor cell lines .

- Synthesis : Synthesized via Evans’ asymmetric alkylation and anti-selective hydrogenation, highlighting its synthetic complexity due to stereochemical hindrance .

3-Amino-5-methylhexanoic Acid

- Structure : Lacks a methyl group at C4, with a shorter branching pattern.

- Physicochemical Properties : Lower molecular weight (145.19 g/mol) and higher melting point (249–250°C) compared to the target compound .

- Availability : Commercially available (CAS 3653-34-7), suggesting broader industrial or research use.

(3S)-3-Amino-4,5-dimethylhexanoic Acid

- Structure : S-enantiomer of the target compound.

- Implications: Enantiomeric differences could lead to divergent biological interactions, as seen in many chiral drugs. Limited availability (CAS 1841161-34-9; currently out of stock) indicates specialized applications .

(R)-3-Amino-5,5-dimethylhexanoic Acid Hydrochloride

- Structure : Features geminal dimethyl groups at C5, altering backbone conformation.

- Properties : Predicted pKa of 3.81, suggesting higher acidity than the target compound. The hydrochloride salt enhances solubility for pharmacological studies .

3-(Aminomethyl)-4,5-dimethylhexanoic Acid

- Structure: Substitutes the C3 amino group with an aminomethyl group.

- Regulatory Data : Listed in safety data sheets (CAS 313651-25-1), emphasizing distinct handling requirements compared to the target compound .

Comparative Data Table

生物活性

(3R)-3-Amino-4,5-dimethylhexanoic acid, also known as AHDMHA, is a significant amino acid derivative with diverse biological activities. This compound has been studied for its potential therapeutic applications in various medical fields, including neurology and oncology. The following sections summarize the key findings related to its biological activity, including data tables and case studies.

Chemical Structure and Properties

This compound features a branched chain that contributes to its unique biological properties. The structural formula can be represented as follows:

This compound is characterized by its chiral centers, which significantly influence its pharmacological effects.

1. Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties. In studies involving animal models, it demonstrated significant efficacy in preventing seizures induced by various stimuli. The following table summarizes the anticonvulsant activity compared to other compounds:

| Compound | ED50 (mg/kg) | % Protection |

|---|---|---|

| This compound | 1.7 | 20 |

| Pregabalin | 0.218 | 100 |

| (3R,4R)-3-Aminomethyl-4,5-dimethylhexanoic acid | 0.022 | 100 |

The data indicates that while this compound is less potent than pregabalin, it still shows a notable protective effect against seizures .

2. Neuroprotective Effects

The compound has been noted for its neuroprotective effects in geriatric patients and those suffering from cerebral diseases such as epilepsy and hypokinesia. Studies have shown that it can improve cerebral functions and provide a protective effect against induced cramping and other neurological disturbances .

3. Cytotoxic and Antitumor Activity

This compound is also recognized for its cytotoxic properties against various cancer cell lines. It has shown selective activity against solid tumor cell lines with IC50 values in the low micromolar range. This suggests potential applications in cancer therapy:

| Cell Line | IC50 (μM) |

|---|---|

| A-549 | Low |

| HT-29 | Low |

| LOVO | Low |

These findings are significant as they indicate the compound's potential role in developing anticancer agents .

4. Anti-inflammatory Properties

The compound has been studied for its ability to modulate inflammatory responses. In vitro studies suggest that it may influence cytokine secretion and reduce inflammation markers in immune cells, which could have implications for treating inflammatory diseases .

Case Study: Anticonvulsant Efficacy

In a controlled study involving mice, this compound was administered prior to inducing seizures through sound stimuli. The results indicated a significant reduction in the severity and duration of seizures compared to control groups receiving no treatment. This study highlights the potential of this compound as a therapeutic agent for seizure disorders .

Case Study: Cytotoxicity Against Tumor Cells

A recent investigation assessed the cytotoxic effects of this compound on several cancer cell lines. The study revealed that the compound selectively inhibited cell proliferation in A-549 lung cancer cells and HT-29 colorectal cancer cells at low micromolar concentrations, suggesting a mechanism that warrants further exploration for anticancer drug development .

常见问题

Q. What are the optimal synthetic routes for (3R)-3-Amino-4,5-dimethylhexanoic acid, considering stereochemical control?

- Methodological Answer : Synthesis typically begins with chiral precursors (e.g., naturally derived amino acids) to ensure stereochemical fidelity. Key steps include:

- Chiral Pool Synthesis : Use (R)-configured starting materials to retain the 3R stereochemistry .

- Amination and Protection : Protect the amino group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent side reactions during methylation .

- Methylation : Introduce methyl groups at the 4- and 5-positions using methyl halides under basic conditions (e.g., NaH/DMF) .

Purity (>95%) is verified via chiral HPLC (e.g., Chiralpak® IA column) with UV detection at 210 nm .

Q. How can researchers confirm the stereochemical purity of this compound?

- Methodological Answer :

- Circular Dichroism (CD) : Compare optical rotation with literature values for (3R) enantiomers .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration .

- NMR Analysis : Use NOESY (Nuclear Overhauser Effect Spectroscopy) to detect spatial proximity between protons at the 3R center and adjacent methyl groups .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Employ reverse-phase C18 columns with ion-pairing agents (e.g., heptafluorobutyric acid) to enhance retention of polar amino acids. Use MRM (Multiple Reaction Monitoring) for quantification .

- Derivatization : Enhance detection sensitivity by derivatizing the amino group with dansyl chloride or AccQ-Tag™ reagents prior to fluorescence or UV analysis .

Advanced Research Questions

Q. How does this compound interact with enzymes in amino acid metabolic pathways?

- Methodological Answer :

- Enzyme Kinetics : Perform Michaelis-Menten assays using purified enzymes (e.g., aminotransferases) to measure substrate specificity and inhibition constants (Ki) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to enzymes like ornithine aminotransferase, which may recognize the 3R configuration .

- Molecular Docking : Model interactions using software like AutoDock Vina to predict binding modes at active sites .

Q. What strategies resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating <sup>1</sup>H and <sup>13</sup>C shifts, particularly for methyl groups .

- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to trace carbon connectivity in complex spectra .

- Dynamic NMR : Analyze temperature-dependent spectral changes to identify conformational flexibility .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours .

- Oxidative Stress Tests : Expose to H2O2 or cytochrome P450 enzymes to assess metabolic lability .

- Plasma Stability Assays : Use human plasma to evaluate half-life and identify degradation products via high-resolution MS .

Q. What comparative approaches distinguish this compound from structural analogs (e.g., 3-Amino-2-hydroxy-5-methylhexanoic acid)?

- Methodological Answer :

- Functional Group Analysis : Use IR spectroscopy to detect hydroxyl vs. methyl group vibrations (e.g., 3400 cm<sup>-1</sup> for -OH vs. 2850 cm<sup>-1</sup> for -CH3) .

- Biological Activity Profiling : Compare inhibition of target enzymes (e.g., IC50 values) to assess structural-activity relationships .

Key Considerations for Advanced Studies

- Stereochemical Integrity : Use chiral auxiliaries or enzymes (e.g., lipases) to maintain configuration during synthesis .

- Metabolic Fate : Radiolabel the compound with <sup>14</sup>C to track incorporation into proteins or metabolites .

- Data Reproducibility : Validate findings across multiple analytical platforms (e.g., NMR, X-ray) to address spectral ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。